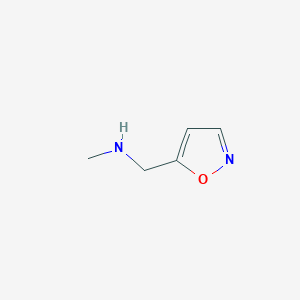

1-(イソキサゾール-5-イル)-N-メチルメタンアミン

概要

説明

Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. For example, 1-(Isoxazol-5-yl)ethanone has a molecular weight of 111.1 and is a solid at room temperature .

科学的研究の応用

医薬品化学

イソキサゾールは、当該化合物を含む、隣接する位置に酸素原子と窒素原子を1つずつ持つ重要な5員環複素環系である . イソキサゾールは、幅広い生物活性と治療の可能性を持っている . イソキサゾール環への様々な置換基の導入は、異なる活性を付与する .

鎮痛作用

イソキサゾール誘導体は、鎮痛薬としての顕著な可能性を示している . つまり、これらの化合物は、新しい鎮痛薬の開発に使用できる可能性がある。

抗炎症作用

イソキサゾール誘導体は、抗炎症作用を持つことも判明している . これは、炎症を伴う疾患の治療に使用できる可能性があることを示唆している。

抗がん作用

イソキサゾール誘導体は、抗がん作用を示すことが実証されている . これは、新しいがん治療薬の開発に使用できる可能性があることを示唆している。

抗菌作用

イソキサゾール誘導体は、抗菌作用を示している . これは、新しい抗菌薬の開発に使用できる可能性があることを示唆している。

抗ウイルス作用

イソキサゾール誘導体は、抗ウイルス作用を持つことが判明している . 例えば、いくつかの5-イソキサゾール-5-イル-2ʹ-デオキシウリジンが合成され、12種類の異なるウイルスに対する活性について評価された .

抗けいれん作用

イソキサゾール誘導体は、抗けいれん作用を示すことが実証されている . これは、けいれんを伴う疾患の治療に使用できる可能性があることを示唆している。

抗うつ作用

イソキサゾール誘導体は、抗うつ作用を示している . これは、新しい抗うつ薬の開発に使用できる可能性があることを示唆している。

Safety and Hazards

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

作用機序

Mode of action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Biochemical pathways

Isoxazole derivatives have been found to interact with a variety of biological targets, suggesting that they may affect multiple biochemical pathways .

Result of action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

1-(Isoxazol-5-yl)-N-methylmethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters . These interactions are primarily inhibitory, affecting the reuptake of these neurotransmitters and thereby modulating their levels in the synaptic cleft. This modulation can have significant implications for neurological functions and disorders.

Cellular Effects

The effects of 1-(Isoxazol-5-yl)-N-methylmethanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine transporters can alter cell signaling pathways related to mood regulation and cognitive functions . Additionally, it has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, 1-(Isoxazol-5-yl)-N-methylmethanamine exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their function and increasing the levels of neurotransmitters in the synaptic cleft . This binding interaction is crucial for its role in modulating neurotransmitter levels. Additionally, it can inhibit or activate various enzymes, leading to changes in metabolic pathways and gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Isoxazol-5-yl)-N-methylmethanamine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 1-(Isoxazol-5-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as improving mood and cognitive functions . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular functions. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its potential for clinical applications.

Metabolic Pathways

1-(Isoxazol-5-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . For instance, it can influence the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(Isoxazol-5-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its interaction with monoamine transporters facilitates its distribution in neuronal tissues, where it can exert its effects on neurotransmitter levels and cell signaling pathways.

Subcellular Localization

The subcellular localization of 1-(Isoxazol-5-yl)-N-methylmethanamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake. These subcellular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

特性

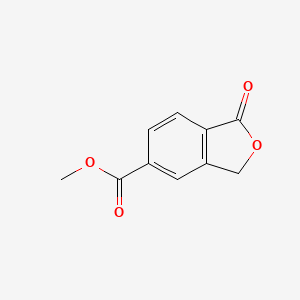

IUPAC Name |

N-methyl-1-(1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRLOJZDADNMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629711 | |

| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401647-20-9 | |

| Record name | N-Methyl-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401647-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)